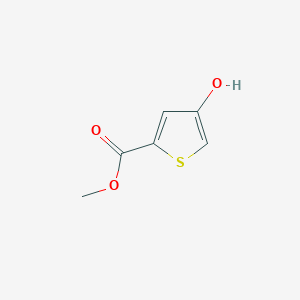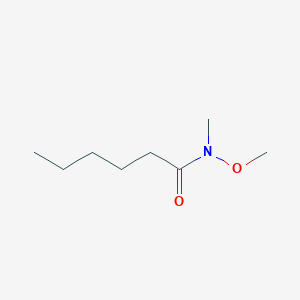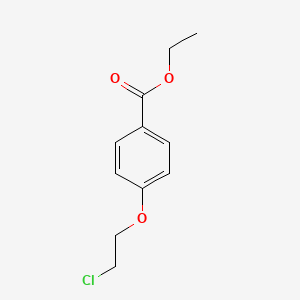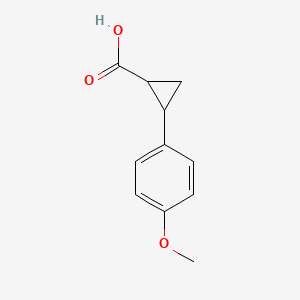
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound with a molecular weight of 192.21 . It is a solid substance and its IUPAC name is 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 192.21 . The density, boiling point, and melting point of this compound are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
"2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid" and its derivatives have been a focal point in synthetic chemistry due to their unique structure and reactivity. Studies have reported its use in the synthesis of novel compounds with potential applications in flavoring, pharmaceuticals, and materials science. For instance, Lu Xin-y (2013) described a method for synthesizing a tobacco flavor compound, highlighting the versatility of cyclopropane derivatives in flavor and fragrance chemistry Lu Xin-y, 2013.
Antimicrobial and Antioxidant Activities
K. Raghavendra et al. (2016) synthesized lignan conjugates via cyclopropanation of "2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid" derivatives, demonstrating significant antimicrobial and antioxidant properties. This underscores the potential of cyclopropane derivatives in developing new antimicrobial and antioxidant agents K. Raghavendra et al., 2016.
Substituent Effect and Ionization Studies
Research by Y. Kusuyama (1979) on the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids, including methoxyphenyl derivatives, provided insights into the electronic effects of substituents on acid strength. This fundamental understanding aids in the design of cyclopropane-based molecules with desired reactivity and stability Y. Kusuyama, 1979.
Radical Cation Studies
The structure and reactivity of vinylcyclopropane radical cations, as studied by T. Herbertz and H. D. Roth (1998), offer valuable information on the electron-transfer photochemistry of cyclopropane derivatives. Such research is crucial for understanding the photochemical behavior of these compounds, which can be applied in photo-initiated polymerization processes T. Herbertz, H. D. Roth, 1998.
Polymerization and Material Science Applications
N. Moszner et al. (1997) explored the radical polymerization of bi- and trifunctional 2-vinylcyclopropanes, derived from "2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid." This work demonstrates the potential of cyclopropane derivatives in creating novel polymeric materials with unique properties N. Moszner, F. Zeuner, V. Rheinberger, 1997.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTYOCDEILYYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499204, DTXSID80901405 | |
| Record name | 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_517 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
92016-94-9 | |
| Record name | 2-(4-Methoxyphenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92016-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




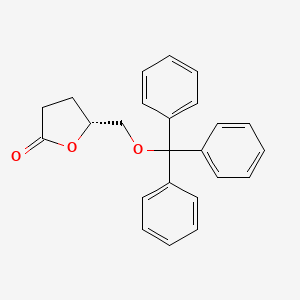
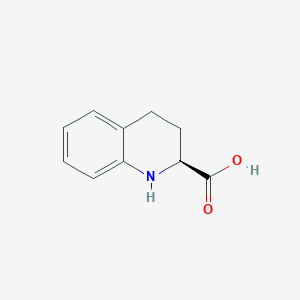




![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)
